2-methoxy-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide
CAS No.: 898436-72-1
Cat. No.: VC4451302
Molecular Formula: C14H16N2O3
Molecular Weight: 260.293
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898436-72-1 |
|---|---|
| Molecular Formula | C14H16N2O3 |
| Molecular Weight | 260.293 |
| IUPAC Name | 2-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide |
| Standard InChI | InChI=1S/C14H16N2O3/c1-19-8-12(17)15-11-5-9-3-2-4-16-13(18)7-10(6-11)14(9)16/h5-6H,2-4,7-8H2,1H3,(H,15,17) |
| Standard InChI Key | CCIVUSATISDFTQ-UHFFFAOYSA-N |
| SMILES | COCC(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step organic synthesis techniques. These may include reactions such as nucleophilic substitution, condensation reactions, and possibly cyclization steps to form the complex azatricyclo structure. The specific synthesis route for 2-methoxy-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide is not detailed in the available literature.
Potential Applications
Compounds with similar structures are often investigated for their biological activities, including antibacterial, antiviral, or anticancer properties. The presence of an acetamide group could influence its solubility and interaction with biological targets.
Data Table: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| 2-methoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide | C20H20N2O3 | 336.4 | Methoxy, Carbonyl, Azatricyclo |
| N-methyl-2-(2-oxo-6-phenyl-1,3-diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-3-yl)-N-pyridin-3-ylacetamide | C24H22N4O2 | 398.5 | Carbonyl, Diazatricyclo, Pyridinyl |
| 2-methoxy-5-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzene-1-sulfonamide | Not specified | Approximately 390.9 | Methoxy, Sulfonamide, Azatricyclo |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume